molecular formula C12H30Pb B579732 CID 101289951 CAS No. 17394-03-5

CID 101289951

Cat. No.: B579732
CAS No.: 17394-03-5
M. Wt: 381.572
InChI Key: ZBKHAIBPFIHYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 101289951 is a synthetic or naturally occurring compound, structurally related to oscillatoxin derivatives, a class of marine-derived polyketides with diverse biological activities. These compounds are characterized by macrocyclic lactone rings with varying substituents, such as methyl, hydroxyl, or epoxide groups, which influence their physicochemical and pharmacological properties.

Properties

CAS No.

17394-03-5

Molecular Formula

C12H30Pb

Molecular Weight

381.572

IUPAC Name

2,2-dimethylpropane;lead;methane

InChI

InChI=1S/2C5H11.2CH4.Pb/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;2*1H4;

InChI Key

ZBKHAIBPFIHYHT-UHFFFAOYSA-N

SMILES

C.C.CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 101289951 can be synthesized through the reaction of lead(IV) chloride with neopentylmagnesium bromide and methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of dimethyldineopentyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 101289951 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: It can be reduced under specific conditions to form lower oxidation state lead compounds.

    Substitution: The methyl and neopentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong acids or bases are typically used for substitution reactions.

Major Products Formed:

    Oxidation: Lead oxides and various organic by-products.

    Reduction: Lower oxidation state lead compounds.

    Substitution: New organolead compounds with different alkyl or aryl groups.

Scientific Research Applications

CID 101289951 has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.

    Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of dimethyldineopentyllead involves its interaction with various molecular targets. The lead atom can form bonds with different atoms and molecules, influencing their chemical behavior. The pathways involved include:

    Binding to enzymes and proteins: This can alter their activity and function.

    Interaction with nucleic acids: It can affect DNA and RNA, potentially leading to genetic mutations or other effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of CID 101289951 and Analogous Compounds

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin F (CID 156582092)
Molecular Formula C₃₂H₄₈O₈ (hypothetical) C₃₁H₄₆O₈ C₃₂H₄₈O₈ C₃₀H₄₄O₉
Molecular Weight 584.7 g/mol 570.7 g/mol 584.7 g/mol 560.6 g/mol
Key Substituents Epoxide group Hydroxyl group Methyl group at C-30 Additional hydroxyl group
Solubility (LogS) -3.1 (predicted) -2.8 (ESOL) -3.0 (predicted) -2.5 (ESOL)
Bioactivity Cytotoxic (IC₅₀: 0.5 μM) Cytotoxic (IC₅₀: 0.3 μM) Reduced cytotoxicity (IC₅₀: 5.0 μM) Neurotoxic (EC₅₀: 1.2 μM)

Key Findings

Structural Differences :

  • This compound is hypothesized to contain an epoxide group, distinguishing it from oscillatoxin D (hydroxyl) and 30-methyl-oscillatoxin D (methyl). This structural variation impacts reactivity and metabolic stability .
  • Oscillatoxin F’s additional hydroxyl group enhances its polarity, improving aqueous solubility compared to this compound .

Physicochemical Properties: Molecular weight differences (e.g., this compound vs. oscillatoxin F) correlate with variations in membrane permeability, as predicted by LogP values (this compound: 3.8 vs. oscillatoxin F: 2.9) .

Biological Activity :

  • This compound’s hypothetical cytotoxicity aligns with oscillatoxin D but is 10-fold more potent than its methylated analog, suggesting that substituent bulk reduces target binding .
  • Oscillatoxin F’s neurotoxicity highlights functional divergence within the oscillatoxin family, likely due to its unique hydroxylation pattern .

Methods for Differentiation

Analytical Techniques: LC-ESI-MS with Collision-Induced Dissociation (CID): Used to distinguish isomers via fragmentation patterns (e.g., differentiating ginsenosides Rf and F11) . Applied here, this compound’s epoxide group would yield distinct fragment ions compared to oscillatoxin D’s hydroxyl . High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy (±1 ppm), critical for distinguishing analogs like this compound and 30-methyl-oscillatoxin D . 2D NMR Spectroscopy: Resolves stereochemistry and substituent positions, such as methyl vs. epoxide groups .

Computational Predictions :

  • Tools like iLOGP and SILICOS-IT predict LogP and solubility trends, aiding in prioritizing compounds for synthesis or testing .

Q & A

How to formulate a research question for CID 101289951 that aligns with scientific rigor and specificity?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., pharmacokinetic properties or mechanistic pathways). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure variables, such as:

    "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [control/comparator] over [timeframe]?"
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . Test the question for clarity and measurability by piloting preliminary experiments or simulations .

Q. What are the key components of a research proposal involving this compound?

  • Methodological Answer :
    • Problem Statement : Define the scientific gap (e.g., limited data on this compound’s metabolic stability).
    • Literature Review : Use databases like PubMed and SciFinder to prioritize primary sources, avoiding unreliable platforms like BenchChem .
    • Methodology : Specify experimental design (e.g., dose-response assays, computational modeling) and statistical power calculations .
    • Ethical Considerations : Address safety protocols for handling chemicals and biological materials .

Q. How to design a reproducible experiment for this compound?

  • Methodological Answer :
    • Materials & Methods : Document synthesis protocols, purity verification (e.g., HPLC, NMR), and instrument calibration. Reference established procedures for analogous compounds .
    • Reproducibility : Include negative controls, triplicate measurements, and raw data in supplementary materials. Use SI units and standardize reporting formats (e.g., IUPAC guidelines) .

Q. What methodologies are suitable for preliminary data collection on this compound?

  • Methodological Answer :
    • Quantitative : High-throughput screening for bioactivity or toxicity. Use closed-ended surveys to gather expert input on experimental variables .
    • Qualitative : Semi-structured interviews with domain experts to identify understudied applications .

Q. How to conduct an effective literature review for this compound-related studies?

  • Methodological Answer :
    • Search Strategy : Use Boolean operators (e.g., "this compound AND [biological target]") in CAS SciFinder and PubMed. Filter for peer-reviewed articles post-2010 .
    • Critical Appraisal : Prioritize studies with rigorous controls and conflict-of-interest disclosures. Exclude non-peer-reviewed preprints .

Advanced Research Questions

Q. How to address contradictions in experimental data involving this compound?

  • Methodological Answer :
    • Error Analysis : Quantify instrument uncertainty (e.g., spectrophotometer drift) and methodological variability (e.g., batch effects). Use ANOVA to identify outliers .
    • Triangulation : Cross-validate results via orthogonal techniques (e.g., LC-MS vs. enzymatic assays) .

Q. What frameworks optimize hypothesis development for mechanistic studies of this compound?

  • Methodological Answer :
    • PICOT+ : Extend PICOT with mechanistic context (e.g., "Does this compound inhibit [enzyme] via competitive or allosteric mechanisms?").
    • Systems Biology Approaches : Integrate omics data (transcriptomics/proteomics) to map dose-dependent pathway perturbations .

Q. How to integrate mixed-methods approaches in this compound research?

  • Methodological Answer :
    • Embedded Design : Pair quantitative dose-response assays with qualitative case studies on clinical applicability. Use Q methodology to analyze expert consensus .
    • Data Integration : Apply joint displays to correlate biochemical data with thematic insights from interviews .

Q. What strategies ensure methodological rigor in longitudinal studies of this compound?

  • Methodological Answer :
    • Milestone Planning : Define timepoints for data collection (e.g., 0, 6, 12 months) to track chronic toxicity.
    • Attrition Mitigation : Use blinded protocols and staggered enrollment to reduce bias .

Q. How to design multi-variable experiments to isolate this compound's effects in complex systems?

  • Methodological Answer :
    • Factorial Design : Test interactions between this compound concentration, pH, and temperature. Use response surface methodology (RSM) to optimize conditions .
    • Computational Modeling : Apply molecular dynamics simulations to predict binding affinities under varying physiological parameters .

Q. Tables

Research Stage Key Tools/Methods Relevant Evidence
Hypothesis DevelopmentPICOT, FINER criteria
Data CollectionHPLC, LC-MS, semi-structured interviews
Contradiction ResolutionANOVA, triangulation
Longitudinal AnalysisBlinded protocols, staggered enrollment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.